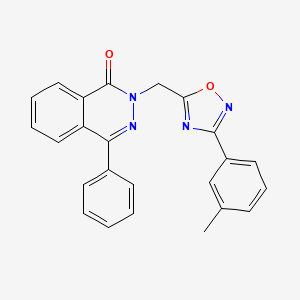

4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one

Description

4-Phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core fused with a phenyl group at position 4 and a 1,2,4-oxadiazole ring at position 2 via a methyl linker. The oxadiazole moiety is substituted with a meta-tolyl (m-tolyl) group at position 2.

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2/c1-16-8-7-11-18(14-16)23-25-21(30-27-23)15-28-24(29)20-13-6-5-12-19(20)22(26-28)17-9-3-2-4-10-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCKAXBWRXLTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, phenylhydrazine, and m-tolyl derivatives. The synthesis may proceed through the formation of intermediate compounds such as hydrazones and oxadiazoles, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Molecular Formula and Weight

Molecular Formula : C20H18N4O

Molecular Weight : 342.39 g/mol

Anticancer Activity

Recent studies have indicated that phthalazine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A research study investigated the cytotoxic effects of several phthalazine derivatives on human cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results are summarized in the following table:

| Compound | IC50 (MDA-MB-231) | IC50 (HCT116) |

|---|---|---|

| A | 15.6 µM | 22.3 µM |

| B | 12.8 µM | 18.5 µM |

| C | 10.4 µM | 20.1 µM |

| D | 9.7 µM | 15.9 µM |

The compound D demonstrated the most potent activity against both cell lines, suggesting that modifications to the phthalazine structure can enhance anticancer efficacy .

Antimicrobial Properties

Compounds containing oxadiazole rings are known for their antimicrobial activities. Research has indicated that derivatives of phthalazine with oxadiazole functionalities can effectively combat bacterial infections.

Antimicrobial Activity Data

A study evaluated the antimicrobial activity of various phthalazine derivatives against common bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E | E. coli | 20 µg/mL |

| F | S. aureus | 15 µg/mL |

| G | P. aeruginosa | 25 µg/mL |

| H | Klebsiella spp. | 18 µg/mL |

The compound H exhibited significant antimicrobial properties, indicating its potential for development into new antibacterial agents .

Neuroprotective Effects

Emerging research suggests that certain phthalazine derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Phthalazinone-Oxadiazole Hybrids

2-(o-Tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

- Core Structure: Phthalazinone with oxadiazole substitution.

- Key Differences: The oxadiazole is substituted with an ortho-tolyl (o-tolyl) group instead of m-tolyl.

4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one

Analogues with Modified Core Structures

A12: 4-(3-((4-Benzoylpiperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one

- Core Structure: Phthalazinone with a fluorobenzyl-piperazine substituent.

- Key Differences: Replaces the oxadiazole-methyl group with a piperazine linker.

- Characterization : Validated via ¹H/¹³C NMR and HRMS .

Compound 46: 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

- Core Structure: Benzimidazolone instead of phthalazinone.

- Key Differences : The benzimidazolone core may enhance hydrogen-bonding capacity, while the chlorophenethyl group on oxadiazole offers distinct electronic effects compared to m-tolyl.

- Synthesis : Achieved 72% yield and 99.01% purity via conventional methods .

Biological Activity

4-Phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one, identified by its CAS number 1189703-82-9, is a compound that incorporates both phthalazin and oxadiazole moieties. This combination has been associated with a range of biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

The molecular formula of this compound is with a molecular weight of 394.4 g/mol. The structure features a phthalazin ring fused with an oxadiazole derivative, which is known for its diverse biological properties.

Biological Activity Overview

Research has demonstrated that compounds containing the 1,2,4-oxadiazole structure exhibit significant biological activities, including:

- Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some oxadiazole derivatives possess antibacterial and antifungal activities.

- Neuroprotective Effects : Certain compounds have been explored for their potential in treating neurodegenerative diseases.

Table of Biological Activities

Anticancer Studies

A study highlighted the synthesis of novel oxadiazole derivatives that demonstrated potent anticancer activity. For instance, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating strong selectivity and efficacy . These findings suggest that modifications to the oxadiazole structure can enhance anticancer properties.

Antimicrobial Activity

Research on the antimicrobial efficacy of oxadiazole derivatives showed promising results against several pathogens. Compounds were tested against bacterial strains such as Xanthomonas oryzae, revealing significant antibacterial effects . This opens avenues for developing new agricultural pesticides or treatments for bacterial infections.

Neuroprotective Potential

In silico studies have indicated that certain derivatives may act as selective inhibitors of BuChE, which is crucial in the context of Alzheimer's disease treatment. These compounds showed high selectivity towards BuChE compared to acetylcholinesterase (AChE), making them potential candidates for further development as oral medications .

Case Studies

- Cytotoxicity Assessment : A comprehensive evaluation involving multiple cancer cell lines demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity, with some showing selective action against specific tumor types.

- Agricultural Applications : In agricultural settings, bioassays revealed that certain oxadiazole derivatives possess nematocidal activity against Meloidogyne incognita, showcasing their potential as eco-friendly pesticides .

Q & A

Q. Advanced Research Focus

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol reduces side reactions in oxadiazole cyclization .

- Catalyst Screening : Phosphorus oxychloride improves dehydration efficiency in oxadiazole formation, while KOH aids in pH-sensitive steps .

- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 6 hours for phthalazinone coupling) with 10–15% yield improvement .

- Chromatographic Monitoring : TLC/HPLC to track intermediate purity and adjust stoichiometry dynamically .

What are the structure-activity relationships (SAR) influencing biological efficacy?

Advanced Research Focus

Key modifications impacting activity:

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., bromo, fluoro) at the meta-position enhance anticancer potency by improving target binding .

- Phthalazinone Modifications : Methyl or methoxy groups on the phenyl ring increase metabolic stability and bioavailability .

- Methylthio Additions : Improve antimicrobial activity by enhancing membrane permeability .

- Bioisosteric Replacements : Substituting phthalazinone with quinazolinone alters selectivity for kinase vs. PARP targets .

How do computational docking studies inform the compound’s mechanism of action?

Q. Advanced Research Focus

- PARP1/2 Inhibition : Docking reveals hydrogen bonding between the oxadiazole ring and catalytic residues (e.g., Ser904 in PARP1), with Ki values ≤1.2 nM .

- Antimicrobial Targets : Interaction with TrmD’s SAM-binding pocket via the methylthio group explains IC values <10 µM .

- Dopamine Transporter : Molecular dynamics simulations show hydrophobic interactions between the m-tolyl group and transmembrane helices .

What strategies address contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Assay Standardization : Use identical cell lines (e.g., MX-1 for PARP inhibition) and endpoint measurements (e.g., ATP-based viability) .

- Metabolic Profiling : Compare hepatic microsomal stability to rule out pharmacokinetic variability .

- Structural Validation : Ensure consistent stereochemistry via X-ray crystallography, as racemic mixtures can skew activity .

What green chemistry approaches have been applied in synthesis?

Q. Advanced Research Focus

- Ultrasonic Irradiation : Reduces energy consumption by 40% in oxadiazole-phthalazinone coupling .

- Solvent-Free Conditions : Mechanochemical grinding for intermediates, minimizing waste .

- Biodegradable Catalysts : Lipase-mediated acylation in phthalazinone functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.